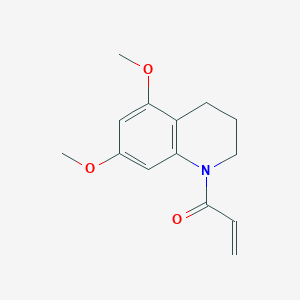![molecular formula C17H14N6O2 B2554385 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034353-76-7](/img/structure/B2554385.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of this compound involves a series of bivalent bromodomain and extraterminal inhibitors . The compounds were optimized for BRD4 potency and physical properties . The optimized compound from this campaign exhibited excellent pharmacokinetic profile .Molecular Structure Analysis
The structure of this compound was confirmed using crystalline material of the compound and single crystal X-ray diffraction data .Chemical Reactions Analysis
The compound exhibits enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . It also shows diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.18 . The compound is in powder form .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
RORγt Inverse Agonists: 1,2,4-triazolo[1,5-a]pyridine has been investigated as a potential RORγt (retinoic acid-related orphan receptor gamma t) inverse agonist. RORγt plays a crucial role in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer immunotherapy .
PHD-1 Inhibitors: This compound has shown promise as a PHD-1 (prolyl hydroxylase domain-containing protein 1) inhibitor. PHD-1 inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for treating anemia and ischemic diseases .
JAK1 and JAK2 Inhibitors: 1,2,4-triazolo[1,5-a]pyridines have been explored as inhibitors of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These kinases play essential roles in immune signaling and inflammation. Targeting them could lead to novel therapies for autoimmune disorders and certain cancers .
Cardiovascular Disorders: The compound’s bioactivity extends to cardiovascular applications. It may be relevant in the treatment of heart-related conditions, although further research is needed to fully understand its mechanisms .
Type 2 Diabetes: Research suggests that 1,2,4-triazolo[1,5-a]pyridines could be useful in managing type 2 diabetes. Their impact on glucose metabolism and insulin sensitivity warrants exploration .
Hyperproliferative Disorders: Hyperproliferative disorders, such as certain cancers, involve abnormal cell growth. This compound’s potential in regulating cell proliferation could be valuable for therapeutic interventions .
Material Sciences Applications
1,2,4-triazolo[1,5-a]pyridines find applications beyond medicine. In material sciences, they are utilized for:
- Functional Materials : These compounds can serve as building blocks for functional materials due to their unique electronic and structural properties .
- Ligands and Coordination Chemistry : Their nitrogen-rich nature makes them suitable ligands for coordination chemistry, potentially influencing catalysis and material design .
Energetic Materials
Recent studies have explored the use of fused-triazole derivatives as thermostable energetic materials. These compounds exhibit good thermal stability and insensitivity, making them attractive candidates for applications in explosives and propellants .
Cytotoxic Activity
In the context of cancer research, synthesized 1,2,4-triazolo[1,5-a]pyridines have been evaluated for their cytotoxic activity against breast cancer cell lines. Their potential as anticancer agents is an ongoing area of investigation .
Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. DOI: 10.3390/molecules29040894 Very thermostable energetic materials based on a fused-triazole: 3,6 … (2021). New Journal of Chemistry, 45(17), 7808–7815. DOI: 10.1039/D0NJ05152G Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4 … (2022). RSC Advances, 12(4),
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLKXPNOIIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

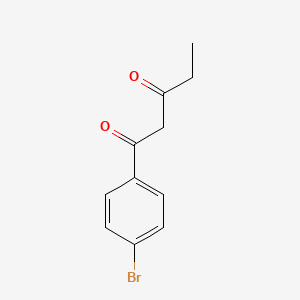
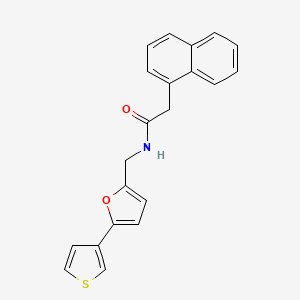
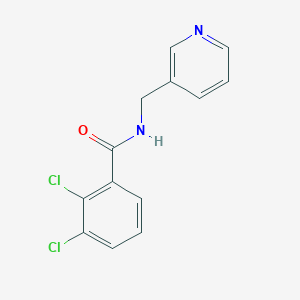
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)
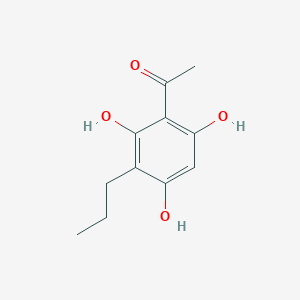
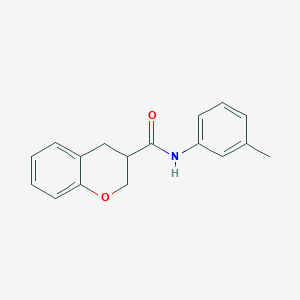
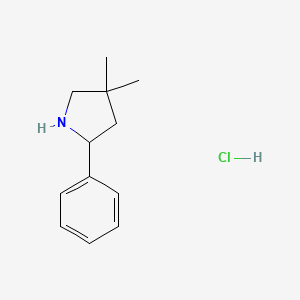
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)
